molecular formula C11H10F3NO B8137828 4-(3,3-Difluoropyrrolidin-1-yl)-2-fluorobenzaldehyde

4-(3,3-Difluoropyrrolidin-1-yl)-2-fluorobenzaldehyde

Cat. No.: B8137828
M. Wt: 229.20 g/mol
InChI Key: KBTWFFMNXNPCDY-UHFFFAOYSA-N
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Description

4-(3,3-Difluoropyrrolidin-1-yl)-2-fluorobenzaldehyde is an organic compound that features a benzaldehyde core substituted with fluorine atoms and a difluoropyrrolidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,3-Difluoropyrrolidin-1-yl)-2-fluorobenzaldehyde typically involves the introduction of fluorine atoms into the benzaldehyde structure followed by the attachment of the difluoropyrrolidinyl group. One common method involves the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce the fluorine atoms. The difluoropyrrolidinyl group can be introduced through nucleophilic substitution reactions using appropriate pyrrolidine derivatives .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to ensure efficient and controlled introduction of fluorine atoms. The use of automated synthesis platforms can also enhance the reproducibility and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(3,3-Difluoropyrrolidin-1-yl)-2-fluorobenzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(3,3-Difluoropyrrolidin-1-yl)-2-fluorobenzaldehyde has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(3,3-Difluoropyrrolidin-1-yl)-2-fluorobenzaldehyde involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation .

Comparison with Similar Compounds

Similar Compounds

  • 4-(3,3-Difluoropyrrolidin-1-yl)-2-fluorobenzyl alcohol
  • 4-(3,3-Difluoropyrrolidin-1-yl)-2-fluorobenzoic acid
  • 4-(3,3-Difluoropyrrolidin-1-yl)-2-fluorobenzonitrile

Uniqueness

4-(3,3-Difluoropyrrolidin-1-yl)-2-fluorobenzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both fluorine atoms and the difluoropyrrolidinyl group enhances its stability and reactivity, making it a valuable compound for various applications .

Properties

IUPAC Name

4-(3,3-difluoropyrrolidin-1-yl)-2-fluorobenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3NO/c12-10-5-9(2-1-8(10)6-16)15-4-3-11(13,14)7-15/h1-2,5-6H,3-4,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBTWFFMNXNPCDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1(F)F)C2=CC(=C(C=C2)C=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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